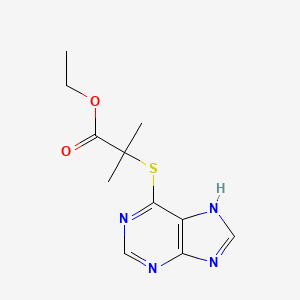![molecular formula C22H21N5O3S2 B2776954 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-38-2](/img/structure/B2776954.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This synthesis process has been optimized from previous efforts, resulting in compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,1-dioxidotetrahydrothiophen-3-yl group, a pyridin-2-ylmethyl group, and a thiophen-2-yl group attached to a 1H-pyrazolo[3,4-b]pyridine-4-carboxamide core .Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, including compounds structurally similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, have been studied for their antimicrobial properties. A study highlighted the synthesis of newer pyrimidine derivatives and their potential application in medicine and other fields, noting their antimicrobial activity (Rathod & Solanki, 2018).
Isomorphism and Structural Analysis
The study of isomorphous structures related to the compound has revealed insights into their structural and molecular properties. Research focusing on isomorphous methyl- and chloro-substituted small heterocyclic analogues has contributed to understanding the chlorine-methyl exchange rule and the complex behavior of such compounds, including their extensive disorder and its impact on data analysis and representation (Swamy et al., 2013).
Molecular Structure and Crystallography
The compound has relevance in the field of molecular structure and crystallography. Research has been conducted to synthesize and analyze the crystal structure of related compounds, emphasizing the significance of N H⋯O and C H⋯O hydrogen bond interactions in stabilizing the crystal and molecular structure (Prabhuswamy et al., 2016).
Medicinal Chemistry and Drug Design
Studies in medicinal chemistry have explored the synthesis and biological evaluation of compounds structurally related to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. This includes the synthesis of novel pyrazolopyrimidine derivatives and their assessment as anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of these compounds (Rahmouni et al., 2016).
Future Directions
The discovery and characterization of this compound as a GIRK channel activator suggest potential applications in the treatment of conditions related to the function of these channels . Future research could focus on further optimizing the synthesis process, investigating the compound’s effects in biological systems, and exploring its potential therapeutic uses.
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-14-20-17(22(28)24-12-15-5-2-3-8-23-15)11-18(19-6-4-9-31-19)25-21(20)27(26-14)16-7-10-32(29,30)13-16/h2-6,8-9,11,16H,7,10,12-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRPOGBPOXHLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2776871.png)
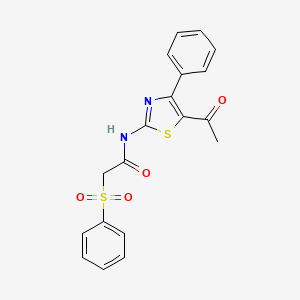
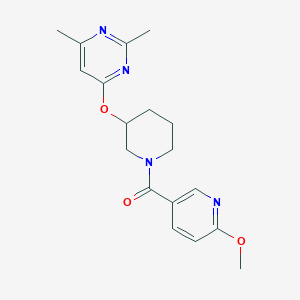
![N-[4-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2776878.png)
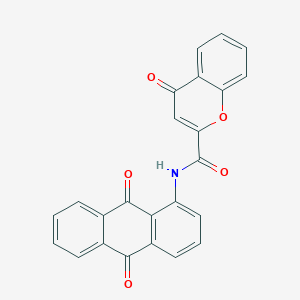
![2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2776881.png)
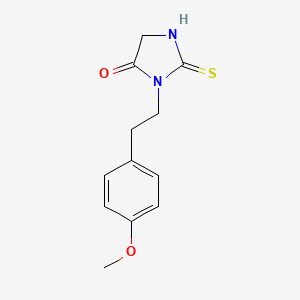
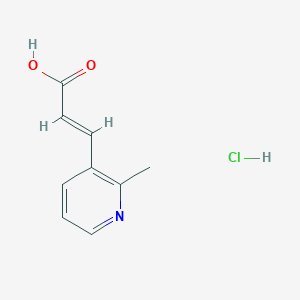
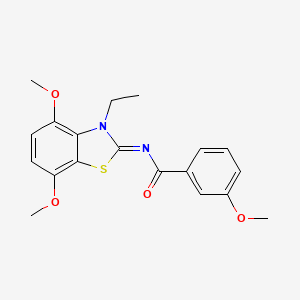
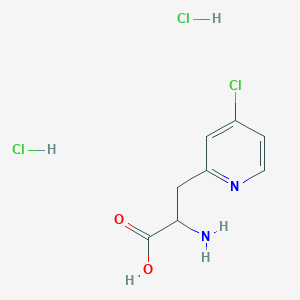
![6-Chloroimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2776889.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide](/img/structure/B2776890.png)
